3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine
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Overview
Description
3-(4-Chlorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine is a complex organic compound characterized by its quinoline core structure substituted with a 4-chlorobenzenesulfonyl group and diethylamino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: The chlorine atom in the benzenesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Hydroquinoline derivatives
Substitution: Substituted benzenesulfonyl derivatives
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to other biologically active compounds makes it a valuable tool in drug discovery.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to create drugs with specific therapeutic effects.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(4-Methoxybenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine
3-(4-Fluorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine
3-(4-Bromobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine
Uniqueness: Compared to these similar compounds, 3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine has a distinct chloro substituent, which can influence its reactivity and biological activity. This chloro group may enhance the compound's binding affinity to certain targets, making it unique among its analogs.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N,N-diethyl-6-methylquinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2S/c1-4-23(5-2)20-17-12-14(3)6-11-18(17)22-13-19(20)26(24,25)16-9-7-15(21)8-10-16/h6-13H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCOACFUXNKQCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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